Superior Benefit/Risk Profile Confirmed by Complete Binding Assay Compared to Other Stimulants
A comprehensive binding profile assay demonstrated that levophacetoperane (NLS-3) possesses a higher benefit/risk balance compared to other stimulants, including methylphenidate and amphetamine [1]. This was confirmed through in vitro and in vivo assays characterizing the binding profile of NLS-3 [2].
| Evidence Dimension | Benefit/Risk Balance |
|---|---|
| Target Compound Data | Higher benefit/risk compared to other stimulants |
| Comparator Or Baseline | Other stimulants (e.g., methylphenidate, amphetamine) |
| Quantified Difference | Not numerically quantified; classified as higher |
| Conditions | Complete binding profile assay (in vitro and in vivo) |
Why This Matters
For procurement, this indicates a potentially superior safety and efficacy profile for research applications, which is a key differentiator for projects prioritizing reduced side effects or improved tolerability.
- [1] Konofal E, Lecendreux M, Bizot JC, Lormier AT, Figadère B. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review. Curr Med Chem. 2024;31(9):1069-1081. View Source
- [2] Konofal E, Lecendreux M, Bizot JC, Lormier AT, Figadère B. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review. Curr Med Chem. 2024;31(9):1069-1081. View Source
